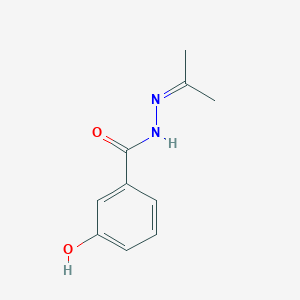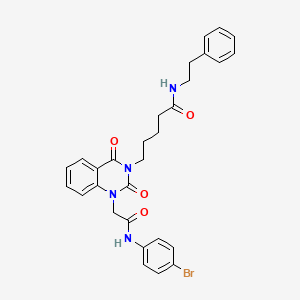![molecular formula C18H14ClN3O2 B11445854 6-chloro-2-(furan-2-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11445854.png)
6-chloro-2-(furan-2-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-(furan-2-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes a chloro-substituted imidazo[1,2-a]pyridine core, a furan ring, and a methoxyphenyl group
Preparation Methods
The synthesis of 6-chloro-2-(furan-2-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a condensation reaction between 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the chloro group: Chlorination of the imidazo[1,2-a]pyridine core can be performed using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the furan ring: This step involves a coupling reaction between the chloro-substituted imidazo[1,2-a]pyridine and a furan derivative, often facilitated by a palladium-catalyzed cross-coupling reaction.
Introduction of the methoxyphenyl group: The final step involves the reaction of the intermediate with a methoxyphenylamine derivative under suitable conditions to yield the target compound.
Chemical Reactions Analysis
6-chloro-2-(furan-2-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Scientific Research Applications
6-chloro-2-(furan-2-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.
Material Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-2-(furan-2-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-chloro-2-(furan-2-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
6-chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine: Lacks the methoxyphenyl group, which may affect its biological activity and electronic properties.
2-(furan-2-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine: Lacks the chloro group, which may influence its reactivity and interactions with biological targets.
6-chloro-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridine: Lacks the methoxy group on the phenyl ring, which may alter its pharmacokinetic properties and binding affinity.
The presence of the chloro, furan, and methoxyphenyl groups in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H14ClN3O2 |
|---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
6-chloro-2-(furan-2-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C18H14ClN3O2/c1-23-14-7-5-13(6-8-14)20-18-17(15-3-2-10-24-15)21-16-9-4-12(19)11-22(16)18/h2-11,20H,1H3 |
InChI Key |
VTLORRDAQNHLGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-(1-benzofuran-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11445775.png)


![N-(2-chlorobenzyl)-6-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B11445799.png)
![3-(4-fluorophenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11445804.png)
![8-(2,3-Dimethoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11445811.png)
![8-(4-fluorophenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11445814.png)
![N-(2,4-dimethylphenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11445819.png)
![N-(3-chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11445820.png)
![4,4,8-trimethyl-15-methylsulfanyl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine](/img/structure/B11445829.png)
![1-[(4-Cyclohexylphenyl)sulfonyl]-2-methylindoline](/img/structure/B11445832.png)

![Methyl 4-{6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoate](/img/structure/B11445837.png)
![N-Cyclopentyl-4-[(1-{[(5-methyl-1H-pyrazol-3-YL)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-YL)methyl]cyclohexane-1-carboxamide](/img/structure/B11445850.png)
